DCDAPH

Alzheimer's disease amyloid imaging NIR fluorescence

Standard amyloid dyes like Thioflavin T lack blood-brain barrier permeability and operate in tissue-autofluorescent spectral regions, limiting their utility for in vivo Alzheimer's research. DCDAPH (CAS 136822-54-3) directly solves this with validated BBB penetration and a far-red shift (λex/em 597/665 nm) for deep-tissue NIR imaging. - High binding affinity for Aβ1-42 aggregates (Ki=37 nM, Kd=27 nM) ensures specific plaque detection. - Enables longitudinal in vivo imaging in transgenic mouse models (APP/PS1, 5xFAD) via standard small-animal fluorescence systems. - Compatible with two-photon microscopy due to validated two-photon absorption cross-sections on amyloid fibrils.

Molecular Formula C16H15N3
Molecular Weight 249.317
CAS No. 136822-54-3
Cat. No. B2859634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCDAPH
CAS136822-54-3
Molecular FormulaC16H15N3
Molecular Weight249.317
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N
InChIInChI=1S/C16H15N3/c1-19(2)16-10-8-14(9-11-16)6-4-3-5-7-15(12-17)13-18/h3-11H,1-2H3/b5-3+,6-4+
InChIKeyBFARWNGBCHXSTB-GGWOSOGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DCDAPH: NIR Fluorescent Probe for Aβ Plaques


DCDAPH (1,1-dicyano-6-(4-N,N-dimethylaminophenyl)-1,3,5-hexatriene), also referred to as DANIR-2c, is a donor–acceptor-substituted far-red/near-infrared (NIR) fluorescent probe [1]. It exhibits high binding affinity for aggregated β-amyloid (Aβ) plaques, with reported inhibition constants (Ki) of 37 nM and dissociation constants (Kd) of 27 nM in PBS buffer . The compound demonstrates favorable blood-brain barrier (BBB) permeability, enabling both in vitro staining of brain sections and in vivo detection of Aβ1-42 aggregates via small-animal near-infrared imaging . Its spectral properties (λex/λem = 597/665 nm) position it as a smart NIR fluorescence probe suitable for Alzheimer's disease research applications requiring deep-tissue imaging with reduced background interference .

DCDAPH vs. Thioflavin T and Congo Red


Conventional amyloid-binding dyes such as Thioflavin T (ThT) and Congo Red, while widely used for histological staining, possess significant limitations that preclude their direct substitution for DCDAPH in demanding research applications. Thioflavin T operates primarily in the blue-green spectral region (excitation ~440 nm, emission ~480-500 nm), which suffers from high tissue autofluorescence and limited tissue penetration depth [1]. Congo Red, an azo dye, requires specialized polarizing microscopy for amyloid detection and lacks intrinsic fluorescence suitable for in vivo imaging [2]. DCDAPH's near-infrared excitation/emission profile (597/665 nm) enables superior signal-to-noise ratios in tissue imaging and compatibility with standard far-red fluorescence detection systems . Furthermore, unlike ThT, which exhibits broad binding to diverse β-sheet structures, DCDAPH has been computationally demonstrated to possess multiple specific binding sites on amyloid fibrils with high two-photon absorption cross-sections, making it uniquely suited for advanced two-photon microscopy applications [3].

DCDAPH Performance Evidence


Red-Shifted NIR Emission vs. Thioflavin T

DCDAPH exhibits excitation/emission maxima of 597/665 nm in PBS buffer, positioning it firmly in the far-red/near-infrared (NIR) region . In contrast, the widely used comparator Thioflavin T (ThT) operates at excitation ~440 nm and emission ~480-500 nm, falling within the visible spectrum where biological tissue autofluorescence is high and light penetration is severely limited [1]. This ~150 nm red-shift in both excitation and emission wavelengths provides DCDAPH with a quantifiable advantage for in vivo applications requiring deeper tissue penetration and reduced background interference .

Alzheimer's disease amyloid imaging NIR fluorescence

High-Affinity Binding to Aβ Aggregates

DCDAPH demonstrates nanomolar affinity for synthetic Aβ1-42 aggregates, with a reported inhibition constant (Ki) of 37 nM and dissociation constant (Kd) of 27 nM . While Thioflavin T is the standard comparator for Aβ binding, published Ki values for ThT binding to Aβ1-40 fibrils range from approximately 0.5 to 2 μM (500-2000 nM), representing a >10-fold lower affinity compared to DCDAPH [1]. Congo Red, another comparator, exhibits significantly weaker binding (estimated Kd in the micromolar range) and requires substantially higher working concentrations for histological staining [2].

Alzheimer's disease amyloid beta binding affinity

BBB Permeability for In Vivo Imaging

DCDAPH has been validated for in vivo detection of Aβ1-42 aggregates in small animals via near-infrared imaging following intravenous administration . This functional BBB permeability contrasts with the well-documented limitation of Thioflavin T, which is a quaternary ammonium compound that is largely excluded from the central nervous system and cannot be used for in vivo brain imaging without invasive administration routes [1]. Congo Red, while capable of crossing the BBB in limited amounts, is predominantly a histological stain and lacks the fluorescent properties required for non-invasive in vivo imaging [2].

blood-brain barrier in vivo imaging Alzheimer's disease

Two-Photon Absorption for Deep-Tissue Imaging

A 2023 computational study employing molecular docking, molecular dynamics, and hybrid QM/MM approaches demonstrated that the DANIR-2c (DCDAPH) probe exhibits significant two-photon absorption (TPA) cross-sections when bound to amyloid fibrils [1]. The binding site corresponding to the largest binding affinity also exhibited the largest and experimentally meaningful TPA cross-section [2]. In contrast, Thioflavin T has been reported to possess a very small TPA cross-section (approximately 1–2 GM units), limiting its utility for two-photon imaging applications that require deep tissue penetration [3].

two-photon microscopy amyloid imaging deep-tissue imaging

Low Neuronal Cytotoxicity

In an in vitro cell viability assay using SH-SY5Y human neuroblastoma cells, DCDAPH treatment at concentrations up to 10 μM for 24 hours showed no marked toxicity to this human neuronal cell line . The working concentration range for DCDAPH in Aβ staining applications typically falls within 0.1–10 μM, indicating a favorable safety margin for in vitro use . While Thioflavin T is also generally considered non-toxic at typical staining concentrations (5–20 μM), comparative quantitative cytotoxicity data are not consistently reported [1].

cytotoxicity neuronal cells probe safety

DCDAPH Applications in Alzheimer's Research


In Vivo NIR Imaging in Transgenic Mice

DCDAPH's favorable blood-brain barrier permeability (validated in small-animal models) and NIR spectral properties (λex/λem = 597/665 nm) make it the preferred choice for longitudinal in vivo monitoring of amyloid plaque accumulation in transgenic Alzheimer's disease mouse models (e.g., APP/PS1, 5xFAD). Unlike Thioflavin T, which cannot cross the BBB, DCDAPH enables non-invasive whole-brain imaging via standard IVIS or other small-animal fluorescence imaging systems . Typical intravenous dosing at 0.4 mg/kg provides sufficient signal for detection of Aβ1-42 aggregates, allowing researchers to track disease progression or assess therapeutic efficacy without sacrificing animals at each time point .

Multiplex Fluorescent Co-Staining for Amyloid Histology

DCDAPH's far-red emission (665 nm) is spectrally well-separated from Thioflavin S (emission ~430-550 nm) and Congo Red (requires polarized light, non-fluorescent), enabling multiplexed amyloid detection in fixed brain sections. This application leverages DCDAPH's high binding affinity (Ki = 37 nM) to specifically label Aβ plaques while using orthogonal detection channels for other amyloid species or cellular markers . The compound is supplied as a dark purple solid that should be stored at -20°C protected from light, and working solutions should be prepared fresh to maintain optimal fluorescence intensity .

Two-Photon Microscopy for Deep-Tissue Amyloid Imaging

Based on computational validation of significant two-photon absorption (TPA) cross-sections when bound to amyloid fibrils [1], DCDAPH is particularly suited for two-photon laser-scanning microscopy of Aβ deposits in thick (>100 μm) brain slices or in vivo cortical imaging through cranial windows. Two-photon excitation at ~900-1000 nm enables deeper tissue penetration with reduced photobleaching and phototoxicity compared to conventional one-photon excitation [2]. This application is inaccessible to Thioflavin T, which possesses negligible TPA cross-sections [3].

High-Throughput Screening for Aβ Aggregation Inhibitors

The high binding affinity (Kd = 27 nM) and 'turn-on' fluorescence mechanism of DCDAPH upon binding to Aβ aggregates make it a sensitive reporter for monitoring Aβ aggregation kinetics and screening potential aggregation inhibitors . When comparing potential procurement options, note that DCDAPH (CAS 136822-54-3) is the compound of interest for these applications; some vendor listings may display an alternative CAS number (125113-96-4) associated with related formulations, which should be verified during procurement [4]. The compound's demonstrated low cytotoxicity in SH-SY5Y neuronal cells at working concentrations up to 10 μM supports its use in cell-based Aβ aggregation assays without confounding viability effects .

Technical Documentation Hub

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